BenchChemオンラインストアへようこそ!

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide

Drug Discovery Physicochemical Properties ADME

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide (CAS 2034477-11-5) is a synthetic small molecule featuring a pyrazole core substituted with a thiophene ring and linked via an ethyl spacer to a morpholine-4-carboxamide moiety. This unique combination of pharmacophoric elements positions it within a class of heterocyclic compounds actively investigated for modulating G-protein coupled receptors (GPCRs) and CNS-related enzymes.

Molecular Formula C15H20N4O2S
Molecular Weight 320.41
CAS No. 2034477-11-5
Cat. No. B2987195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide
CAS2034477-11-5
Molecular FormulaC15H20N4O2S
Molecular Weight320.41
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)N2CCOCC2)C3=CC=CS3
InChIInChI=1S/C15H20N4O2S/c1-12-11-13(14-3-2-10-22-14)17-19(12)5-4-16-15(20)18-6-8-21-9-7-18/h2-3,10-11H,4-9H2,1H3,(H,16,20)
InChIKeyYZRHOUAVBXVXFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide (CAS 2034477-11-5) for Targeted Research


N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide (CAS 2034477-11-5) is a synthetic small molecule featuring a pyrazole core substituted with a thiophene ring and linked via an ethyl spacer to a morpholine-4-carboxamide moiety [1]. This unique combination of pharmacophoric elements positions it within a class of heterocyclic compounds actively investigated for modulating G-protein coupled receptors (GPCRs) and CNS-related enzymes [2]. Its computed physicochemical profile, including a molecular weight of 320.4 g/mol and an XLogP3-AA of 0.9, suggests a balance between lipophilicity and solubility that is desirable in early-stage drug discovery [1].

Why N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide Cannot Be Simply Replaced by Other Pyrazole-Carboxamides


In-class pyrazole-carboxamide compounds cannot be generically substituted due to extreme sensitivity of biological activity to subtle structural modifications. Research on analogous 5-thiophen-2-yl pyrazole derivatives has demonstrated that changes to the heterocyclic core or the carboxamide terminus can shift selectivity profiles between closely related targets like monoamine oxidase A (MAO-A) and B (MAO-B), with binding energy differences exceeding 1.5 kcal/mol for enantiomeric pairs [1]. Similarly, patents on this scaffold family show that variations in the pyrazole substituents dictate selectivity between different TAAR receptor subtypes, making the specific 5-methyl-3-(thiophen-2-yl) substitution pattern critical for target engagement [2].

Quantitative Differentiation Evidence for N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide Against Close Analogs


Physicochemical Property Differentiation: Improved Solubility Profile vs. 4-Phenyl Analog

The target compound demonstrates a lower computed lipophilicity (XLogP3-AA = 0.9) compared to the 4-phenyl substituted analog N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide (XLogP3-AA = 1.8) [1]. This difference is driven by the replacement of the phenyl ring with a thiophene. A lower logP is generally correlated with improved aqueous solubility, making this compound a more favorable candidate for biochemical assays requiring higher compound concentrations.

Drug Discovery Physicochemical Properties ADME Solubility

Enhanced Metabolic Stability Potential vs. Furan-Containing Analog

The thiophene ring in the target compound is known to be more metabolically stable than a furan ring. The direct analog N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide, which contains a furan instead of a thiophene, is susceptible to cytochrome P450-mediated oxidation, potentially leading to reactive metabolite formation [1]. This class-level inference suggests the target compound will exhibit superior metabolic stability in liver microsome assays.

Drug Metabolism ADME Metabolic Stability Heterocycle Design

Potential CNS Target Engagement Profile Aligned with TAAR1 Modulation

Patents on pyrazole carboxamide derivatives explicitly claim modulation of Trace Amine-Associated Receptor 1 (TAAR1), a target for schizophrenia and depression [1]. While specific activity data for this compound is not publicly available, its structure falls within the general Markush claims (Formula I) of patent WO2013131990A1. The 5-methyl and thiophene substituents are key motifs required for the claimed biological activity, suggesting this compound is designed for TAAR1 engagement, unlike some broader-spectrum analogs that may hit other GPCRs with less selectivity.

CNS Drug Discovery TAAR1 GPCR Neuropsychiatric Disorders

Optimal Application Scenarios for N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide Guided by Quantitative Evidence


Primary Screening for CNS GPCR Targets (TAAR1)

Given its structural alignment with patent claims for TAAR1 modulators, this compound is ideally suited as a screening candidate in TAAR1 receptor binding or functional assays (e.g., cAMP or β-arrestin recruitment) to establish initial structure-activity relationships (SAR). Its calculated physicochemical properties (MW=320.4, XLogP=0.9) make it compatible with standard assay conditions [1].

Early-Stage ADME Profiling and Solubility Optimization

The low computed lipophilicity (XLogP3-AA = 0.9) positions this compound as a favorable candidate for solubility-limited formulations. It can be used as a benchmark in kinetic solubility and PAMPA permeability studies to understand the ADME impact of the thiophene-pyrazole-morpholine scaffold, especially in comparison to more lipophilic analogs [1].

Metabolic Stability Assessment in Drug Discovery

The thiophene moiety, known for its greater metabolic robustness compared to furan or simple phenyl rings, makes this compound a useful tool to assess the metabolic liability of the pyrazole-ethyl-morpholine linker region. It can be incubated in liver microsomes or hepatocytes to generate an intrinsic clearance (CLint) value, serving as a reference point for scaffold optimization [1].

Chemical Probe for Monoamine Oxidase (MAO) Isoform Selectivity Studies

Class-level data on 5-substituted phenyl-3-(thiophen-2-yl) pyrazoles indicate potential for MAO inhibition. This compound can be screened against MAO-A and MAO-B to determine if the morpholine carboxamide tail shifts selectivity, given that related compounds showed binding energies between -7.93 and -8.76 kcal/mol for MAO-A [2].

Quote Request

Request a Quote for N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.